Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-
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Overview
Description
Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]- is an organic compound with the molecular formula C8H14N2OS. This compound is known for its unique structure, which includes a propanamide backbone with a 2-methyl substitution and a thioxomethyl group attached to an allylamine moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]- typically involves the reaction of 2-methylpropanamide with allylamine and a thioxomethylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The allylamine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The thioxomethyl group is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins, thereby modulating their function. The allylamine moiety may also contribute to its activity by interacting with cellular membranes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropanamide: A simpler analog without the thioxomethyl and allylamine groups.
N-[(2-Propenylamino)thioxomethyl]acetamide: Similar structure but with an acetamide backbone.
2-Methyl-N-propylpropanamide: Another analog with a different substitution pattern.
Uniqueness
Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]- is unique due to its combination of a thioxomethyl group and an allylamine moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N2OS |
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Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-methyl-N-(prop-2-enylcarbamothioyl)propanamide |
InChI |
InChI=1S/C8H14N2OS/c1-4-5-9-8(12)10-7(11)6(2)3/h4,6H,1,5H2,2-3H3,(H2,9,10,11,12) |
InChI Key |
JEAOKPCPPIPQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC(=S)NCC=C |
Origin of Product |
United States |
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